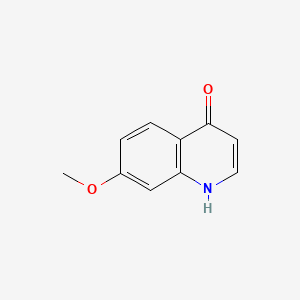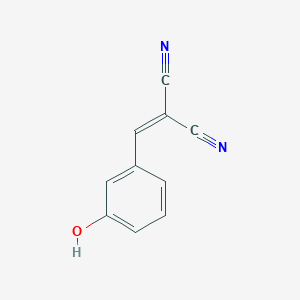![molecular formula C5H12Cl2N2 B3021546 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1369494-70-1](/img/structure/B3021546.png)
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It has a molecular weight of 171.07 .
Synthesis Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a similar compound, has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . This method has been found to be more efficient than previous methods such as cyclization reactions and catalytic hydrogenation reactions . Another synthesis method involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation Cl.Cl.NC1C2CNCC12 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.07 and a molecular formula of C5H12Cl2N2 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a compound with versatile applications in the asymmetric synthesis of biologically active compounds. Its derivatives, azabicyclo[3.1.0]hexane-1-ols, obtained through Ti(IV)-mediated cyclopropanation, are used in creating pharmacologically active products. This includes the synthesis of pyrrolidinones, dihydropyridinones, and chiral tricyclopiperidinones through various chemical processes (Jida, Guillot, & Ollivier, 2007).
- The compound serves as a framework for synthesizing tris- and monoprotected derivatives with structures similar to naturally occurring amino acids. These syntheses involve reductive cyclopropanation and have been used to create enantiomerically pure compounds, demonstrating the compound's utility in stereochemically complex synthetic processes (Gensini et al., 2002).
Application in Organic Synthesis
- In organic synthesis, a variety of 3-azabicyclo[3.1.0]hexanes can be synthesized using cyclopropylmagnesium carbenoids. This demonstrates the compound's role in creating complex bicyclic structures, which are significant in the development of new organic compounds (Kimura et al., 2015).
- The compound is also integral in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showcasing its use in complex, multi-component reactions. These reactions are significant for creating compounds with potential anticancer activity (Filatov et al., 2017).
Biological Applications
- The structure of 3-azabicyclo[3.1.0]hexane is utilized in the design of μ opioid receptor ligands. This application is significant in the field of veterinary medicine, particularly in the treatment of pruritus in dogs, demonstrating the compound's relevance in therapeutic applications (Lunn et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It has been found to be an efficient reuptake inhibitor of serotonin, noradrenaline, and dopamine . It also acts as an antagonist of opioid receptors and the dopamine D3 receptor .
Mode of Action
As a reuptake inhibitor, it likely works by blocking the transporters responsible for the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, thereby increasing their availability in the synaptic cleft . As an antagonist of opioid receptors and the dopamine D3 receptor, it likely binds to these receptors and blocks their activation .
Biochemical Pathways
The biochemical pathways affected by 3-ABH are likely to be those involved in the transmission of signals in the nervous system. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 3-ABH could affect the signaling pathways of these neurotransmitters . By acting as an antagonist of opioid receptors and the dopamine D3 receptor, it could affect the signaling pathways of opioids and dopamine .
Result of Action
The result of 3-ABH’s action would depend on the specific context in which it is used. For example, as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could potentially be used to treat conditions such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD) . As an antagonist of opioid receptors and the dopamine D3 receptor, it could potentially be used to treat conditions such as pain and addiction .
Análisis Bioquímico
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of protease inhibitors, such as boceprevir, which is used in the treatment of hepatitis C . The compound’s interaction with protease enzymes involves the inhibition of the enzyme’s active site, thereby preventing the replication of the virus. Additionally, this compound is involved in the synthesis of other antiviral medications, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting protease enzymes can lead to alterations in cell signaling pathways that are crucial for viral replication . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes involved in antiviral responses. These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with protease enzymes, leading to enzyme inhibition . This inhibition is achieved by the compound’s ability to fit into the enzyme’s active site, thereby blocking substrate access and preventing the catalytic activity of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of genes involved in antiviral defense .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time Long-term studies have shown that the compound can maintain its inhibitory effects on protease enzymes, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits protease activity without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes These reactions can lead to the formation of metabolites that may retain biological activity or be further processed for excretion
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with target enzymes and proteins Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-3-1-7-2-4(3)5;;/h3-5,7H,1-2,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRIDQJWEWKUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















